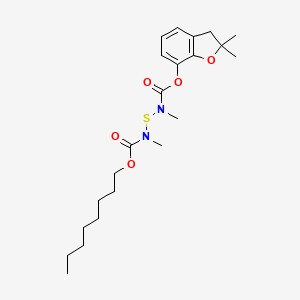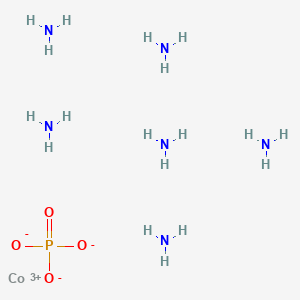
azane;cobalt(3+);phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azane;cobalt(3+);phosphate is a coordination compound consisting of azane (ammonia), cobalt in the +3 oxidation state, and phosphate ions. This compound is known for its unique coordination chemistry and catalytic properties. It is often used in various chemical reactions and has significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azane;cobalt(3+);phosphate can be synthesized through various methods. One common approach involves the reaction of cobalt salts with ammonia and phosphate sources under controlled conditions. For instance, cobalt(II) phosphate can be prepared by reacting cobalt(II) nitrate with ammonium phosphate in an aqueous solution, followed by oxidation to cobalt(III) phosphate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. The synthesis may include steps such as precipitation, filtration, and drying to obtain the final product. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Azane;cobalt(3+);phosphate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, where cobalt(III) is reduced to cobalt(II).
Reduction: The compound can be reduced under specific conditions, leading to the formation of cobalt(II) species.
Substitution: Ligand exchange reactions can occur, where ammonia or phosphate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with azane;cobalt(3+) phosphate include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cobalt(II) phosphate, while reduction reactions can produce cobalt(II) complexes with different ligands .
Applications De Recherche Scientifique
Azane;cobalt(3+);phosphate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of azane;cobalt(3+);phosphate involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt(III) center can undergo reduction to cobalt(II), facilitating electron transfer processes. The phosphate ions play a crucial role in stabilizing the compound and enhancing its catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(II) phosphate: Similar in composition but with cobalt in the +2 oxidation state.
Cobalt(III) chloride: Contains cobalt in the +3 oxidation state but with chloride ligands instead of phosphate.
Ammonium cobalt phosphate: A related compound with ammonium ions instead of azane.
Uniqueness
Azane;cobalt(3+);phosphate is unique due to its specific coordination environment and the presence of both ammonia and phosphate ligands. This combination imparts distinct catalytic properties and makes it suitable for various applications in chemistry, biology, and industry .
Propriétés
Numéro CAS |
55494-92-3 |
|---|---|
Formule moléculaire |
CoH18N6O4P |
Poids moléculaire |
256.09 g/mol |
Nom IUPAC |
azane;cobalt(3+);phosphate |
InChI |
InChI=1S/Co.6H3N.H3O4P/c;;;;;;;1-5(2,3)4/h;6*1H3;(H3,1,2,3,4)/q+3;;;;;;;/p-3 |
Clé InChI |
XHRIGOICGUJPKX-UHFFFAOYSA-K |
SMILES canonique |
N.N.N.N.N.N.[O-]P(=O)([O-])[O-].[Co+3] |
Numéros CAS associés |
15365-75-0 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13764539.png)
![Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B13764542.png)
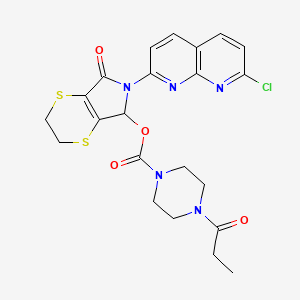
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)
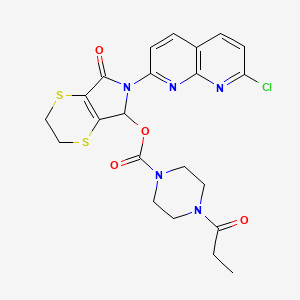
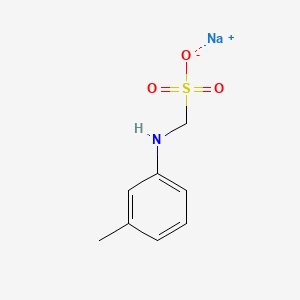

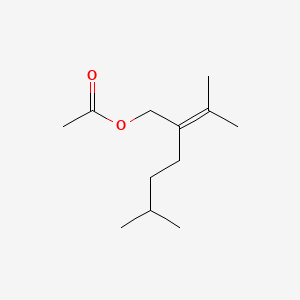
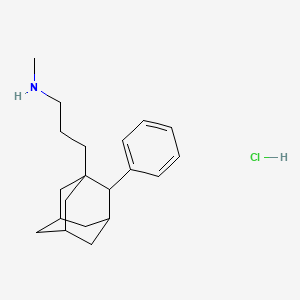
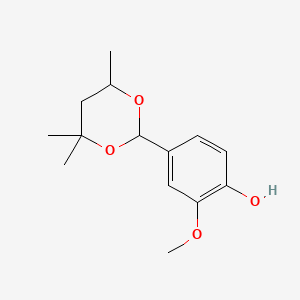


![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
